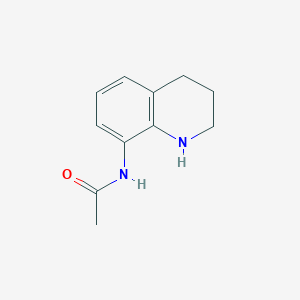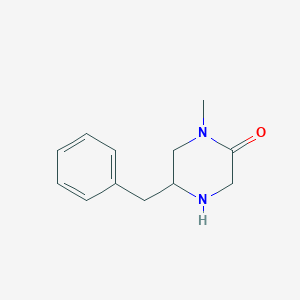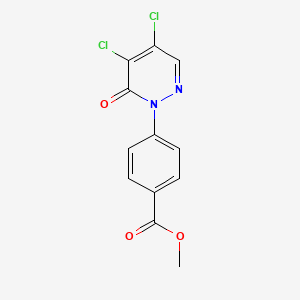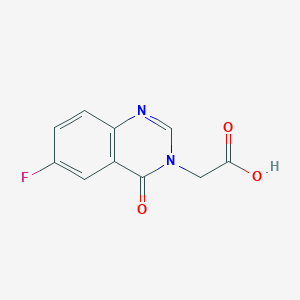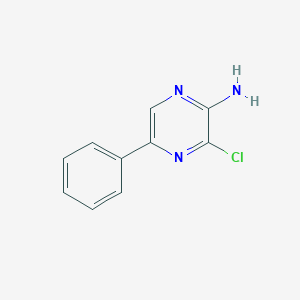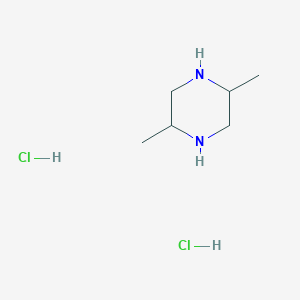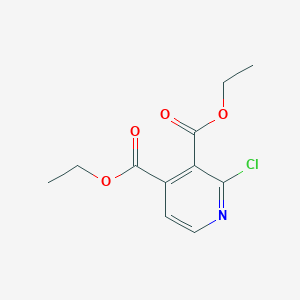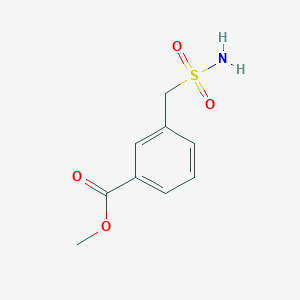
Methyl 3-(sulfamoylmethyl)benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Precursors and Building Blocks
Compounds similar to Methyl 3-(sulfamoylmethyl)benzoate, such as Methyl-2-formyl benzoate, serve as bioactive precursors in organic synthesis due to their pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. These compounds are considered significant structures and excellent precursors for new bioactive molecules, highlighting their importance in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Environmental Applications
Research on metal sulfide precipitation, which involves compounds with sulfonamide functionalities similar to those in Methyl 3-(sulfamoylmethyl)benzoate, suggests potential environmental applications. These studies encompass fundamental research focusing on mechanisms, applied studies on metal removal, and investigations into the crystallization kinetics of formed particles. Such research indicates the possibility of using related compounds in effluent treatment processes and industrial hydrometallurgical applications, pointing to the environmental relevance of these compounds (Lewis, 2010).
Antimicrobial Agents
Research on monoterpenes, specifically p-Cymene, which shares aromatic properties with Methyl 3-(sulfamoylmethyl)benzoate, indicates potential antimicrobial applications. p-Cymene has been found to exhibit antimicrobial effects, suggesting that compounds with similar aromatic structures could be explored for their antimicrobial potential. This opens up avenues for research into the use of Methyl 3-(sulfamoylmethyl)benzoate as a candidate for functionalizing biomaterials and nanomaterials with antimicrobial properties (Marchese et al., 2017).
Supramolecular Chemistry
Compounds like Benzene-1,3,5-tricarboxamide have demonstrated importance in supramolecular chemistry, forming one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This suggests that Methyl 3-(sulfamoylmethyl)benzoate, with its unique structure, could be investigated for its potential in forming novel supramolecular assemblies, contributing to applications in nanotechnology and polymer processing (Cantekin, de Greef, & Palmans, 2012).
Propriétés
IUPAC Name |
methyl 3-(sulfamoylmethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)8-4-2-3-7(5-8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIYSWKVWRWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(sulfamoylmethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



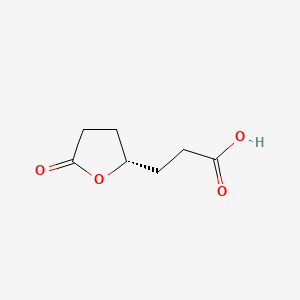
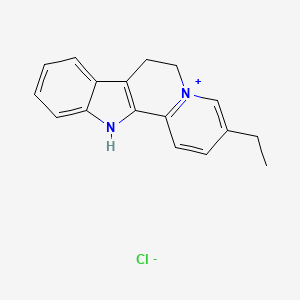
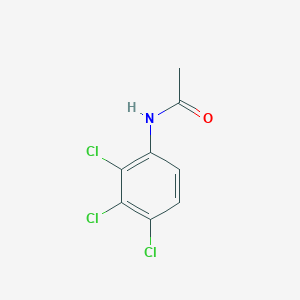
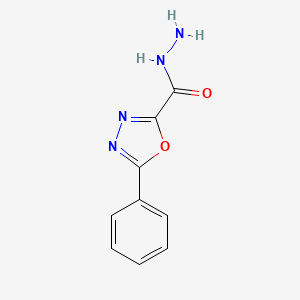
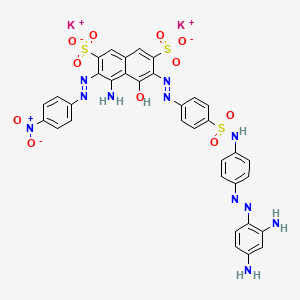
![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)
